![molecular formula C18H15BO2 B11849952 [3-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B11849952.png)
[3-(3-phenylphenyl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-phenylphenyl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This particular compound features a complex aromatic structure with three phenyl groups attached to the boron atom. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-phenylphenyl)phenyl]boronic acid typically involves the following steps:
Formation of the Aryl Grignard Reagent: The synthesis begins with the preparation of an aryl Grignard reagent. This is achieved by reacting an aryl halide with magnesium in anhydrous ether.
Reaction with Boron Compound: The aryl Grignard reagent is then reacted with a boron-containing compound, such as trimethyl borate, to form the boronic ester.
Hydrolysis: The boronic ester is hydrolyzed under acidic conditions to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
[3-(3-phenylphenyl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Reduction: Reduction of the boronic acid can yield the corresponding borane or boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation.
Boranes and Boronate Esters: Formed through reduction.
科学研究应用
Chemistry
[3-(3-phenylphenyl)phenyl]boronic acid is extensively used in organic synthesis, particularly in the formation of complex aromatic compounds. It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine
In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. They are also explored for their potential in drug delivery systems and as therapeutic agents for diseases such as cancer and diabetes.
Industry
In the industrial sector, this compound is used in the production of polymers, electronic materials, and as intermediates in the synthesis of various fine chemicals.
作用机制
The mechanism of action of [3-(3-phenylphenyl)phenyl]boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or substituted alkene. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Biphenylboronic Acid: Contains two phenyl groups attached to the boron atom.
Naphthylboronic Acid: Contains a naphthyl group instead of phenyl groups.
Uniqueness
[3-(3-phenylphenyl)phenyl]boronic acid is unique due to its complex aromatic structure, which provides enhanced reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of highly substituted aromatic compounds and advanced materials.
属性
分子式 |
C18H15BO2 |
|---|---|
分子量 |
274.1 g/mol |
IUPAC 名称 |
[3-(3-phenylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C18H15BO2/c20-19(21)18-11-5-10-17(13-18)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13,20-21H |
InChI 键 |
REEVCLDEDONJPX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2=CC=CC(=C2)C3=CC=CC=C3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


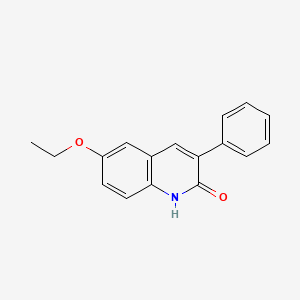

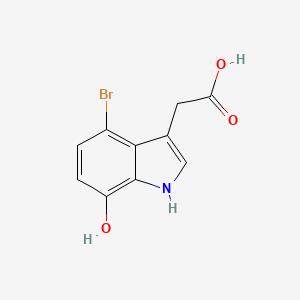
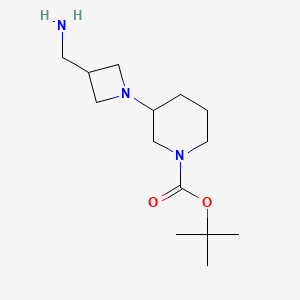
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)
![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)
![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)
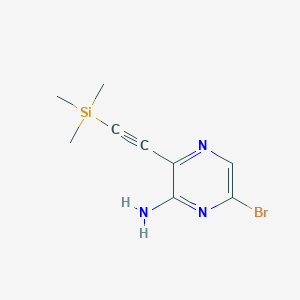
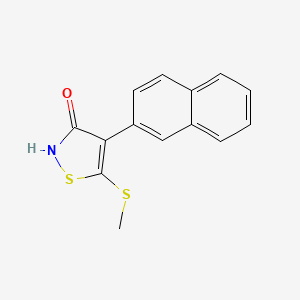



![6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11849932.png)
![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
